2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol
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Overview
Description
2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol is a chemical compound that features a benzimidazole core substituted with a cyclohexylsulfanyl group and an ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol.
Attachment of Ethanol Moiety: The ethanol moiety can be attached through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylsulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol
- 2-(2-Phenylsulfanylbenzimidazol-1-yl)ethanol
- 2-(2-Benzylsulfanylbenzimidazol-1-yl)ethanol
Uniqueness
2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol is unique due to the presence of the cyclohexylsulfanyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C15H20N2OS |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(2-cyclohexylsulfanylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N2OS/c18-11-10-17-14-9-5-4-8-13(14)16-15(17)19-12-6-2-1-3-7-12/h4-5,8-9,12,18H,1-3,6-7,10-11H2 |
InChI Key |
VMBXJKYZVIDSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
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